![molecular formula C26H21ClN4O2 B2417576 2-(3-ベンジル-4-オキソ-3H-ピリミド[5,4-b]インドール-5(4H)-イル)-N-(4-クロロベンジル)アセトアミド CAS No. 2034603-80-8](/img/structure/B2417576.png)
2-(3-ベンジル-4-オキソ-3H-ピリミド[5,4-b]インドール-5(4H)-イル)-N-(4-クロロベンジル)アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chlorobenzyl)acetamide is an intriguing chemical compound characterized by a pyrimido[5,4-b]indole core structure. This unique arrangement of atoms endows the compound with distinct physicochemical properties and potential biological activities.
科学的研究の応用
Chemistry
This compound serves as a synthetic intermediate in the preparation of more complex pyrimido[5,4-b]indole derivatives, aiding in the development of new materials with novel properties.
Biology
In biological studies, it functions as a probe to investigate enzyme mechanisms due to its unique structural features.
Medicine
Preliminary research suggests potential pharmacological applications, particularly in oncology and antimicrobial therapies, owing to its structural similarity to known bioactive compounds.
Industry
The compound is a precursor in the manufacture of specialized polymers and dyes, leveraging its chemical reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chlorobenzyl)acetamide generally involves the cyclization of appropriately substituted indole derivatives with pyrimidine precursors. The cyclization reaction is typically facilitated by acid catalysts under reflux conditions. Benzylation and acetamidation steps follow the initial ring formation to yield the final compound. Key reagents used in these steps include benzyl chloride, acetic anhydride, and chlorobenzylamine.
Industrial Production Methods
Industrial-scale synthesis may utilize continuous flow techniques to optimize reaction efficiency and product yield. These methods often employ robust catalytic systems and automated processes to ensure consistency and scalability.
化学反応の分析
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: : Reduction typically targets the ketone group, converting it to an alcohol.
Substitution: : Various nucleophiles can replace the chlorobenzyl moiety under suitable conditions.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or hydrogen peroxide.
Reduction: : Catalysts such as sodium borohydride or catalytic hydrogenation.
Substitution: : Use of strong bases and nucleophiles like sodium hydride and alkyl halides.
Major Products
Oxidation leads to quinones, reduction produces alcohols, and substitution yields structurally varied analogs with potentially different biological activities.
作用機序
This compound exerts its biological effects primarily through interaction with specific enzyme targets, modulating their activity by either inhibition or activation. The precise molecular pathways involved are under investigation, but early studies indicate interference with nucleic acid synthesis and protein function.
類似化合物との比較
Compared to other pyrimido[5,4-b]indole derivatives, 2-(3-Benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chlorobenzyl)acetamide exhibits unique reactivity patterns and biological profiles. Similar compounds include:
2-(3-Benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-acetamide
2-(3-Benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorobenzyl)acetamide
The presence of the 4-chlorobenzyl group distinguishes it by enhancing its binding affinity and selectivity towards specific biological targets.
Happy to keep this going, or change tracks. What do you think?
特性
IUPAC Name |
2-(3-benzyl-4-oxopyrimido[5,4-b]indol-5-yl)-N-[(4-chlorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN4O2/c27-20-12-10-18(11-13-20)14-28-23(32)16-31-22-9-5-4-8-21(22)24-25(31)26(33)30(17-29-24)15-19-6-2-1-3-7-19/h1-13,17H,14-16H2,(H,28,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLMXOBJYKMHTGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(C2=O)N(C4=CC=CC=C43)CC(=O)NCC5=CC=C(C=C5)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
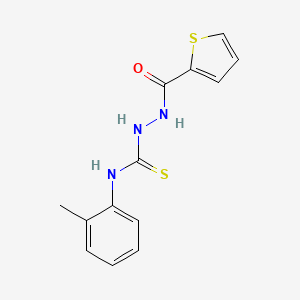
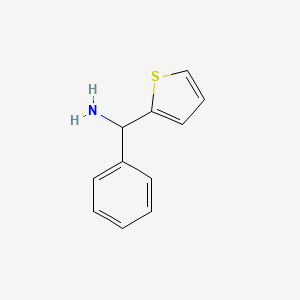
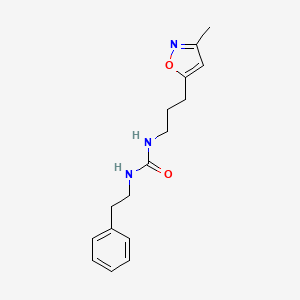
![2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2417501.png)
![4-Fluoro-2-[(4-prop-2-ynylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B2417503.png)
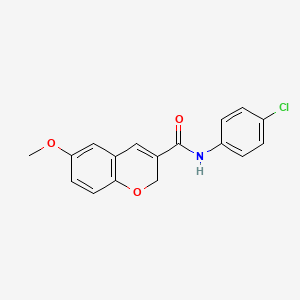
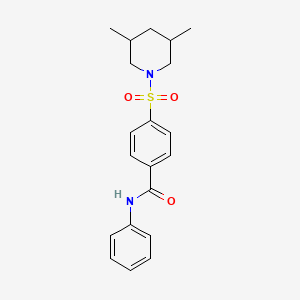
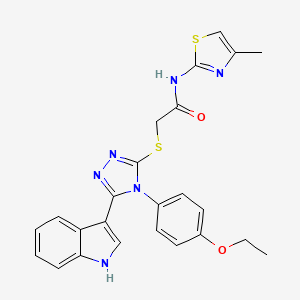
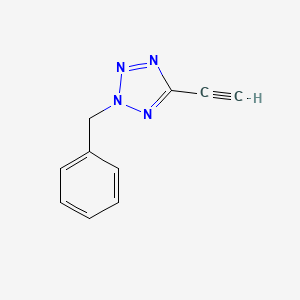
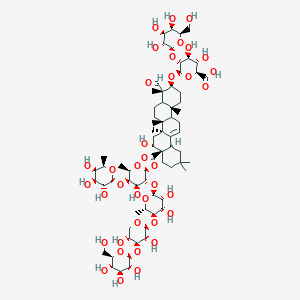
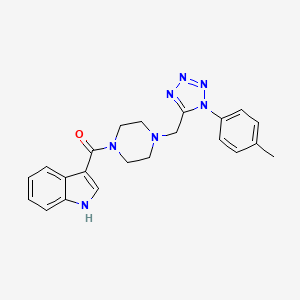
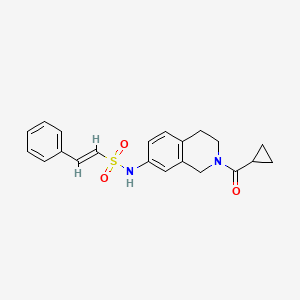
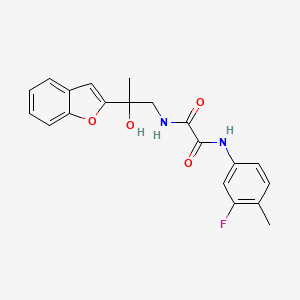
![(3S,4S)-1-[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl]-4-methylpyrrolidine-3-carboxamide](/img/structure/B2417516.png)
